5-Chloro-6-iodopyridin-3-amine
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Overview
Description
5-Chloro-6-iodopyridin-3-amine is a heterocyclic organic compound that belongs to the class of aminopyridines It is characterized by the presence of chlorine and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-iodopyridin-3-amine typically involves halogenation reactions starting from pyridine derivatives. One common method includes the initial bromination of 2-aminopyridine to form 5-bromo-2-aminopyridine, followed by iodination using potassium iodate and iodine in the presence of sulfuric acid, acetic acid, and water . The final step involves the substitution of bromine with chlorine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-iodopyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the pyridine ring.
Scientific Research Applications
5-Chloro-6-iodopyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-iodopyridin-3-amine is primarily related to its ability to interact with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by forming reactive intermediates that can modify biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
- 6-Chloro-5-iodopyridin-2-amine
- 2-Bromo-5-iodopyridin-3-amine
- 4-Chloro-5-iodopyridin-2-amine
Uniqueness
5-Chloro-6-iodopyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. The combination of chlorine and iodine atoms provides a versatile platform for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C5H4ClIN2 |
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Molecular Weight |
254.45 g/mol |
IUPAC Name |
5-chloro-6-iodopyridin-3-amine |
InChI |
InChI=1S/C5H4ClIN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 |
InChI Key |
GCHWXUHNUNCTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)N |
Origin of Product |
United States |
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